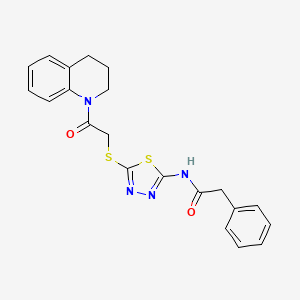
N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-phenylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-phenylacetamide is an organic compound known for its complex structure, which combines elements of quinolines and thiadiazoles. Its synthesis and study offer insights into organic chemistry, pharmaceutical applications, and material sciences. With its intricate molecular framework, this compound holds promise for a range of scientific research applications.
作用机制
Target of Action
It is known that dihydroquinolinones, a family to which this compound belongs, have potent antiproliferative and antitumor activities against a variety of cancer cell lines .
Mode of Action
It is known that dihydroquinolinones can inhibit p38 map kinase, causing cytotoxic activities .
Biochemical Pathways
The inhibition of p38 map kinase by dihydroquinolinones can affect a variety of cellular processes, including inflammation, cell cycle regulation, cell death, development, differentiation, senescence, and tumorigenesis .
Result of Action
Dihydroquinolinones have been found to exhibit weak cytotoxic activities against cancer cell lines and growth inhibitory activity against a panel of tested bacterial strains .
准备方法
Synthetic Routes and Reaction Conditions: Synthesizing N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-phenylacetamide typically involves multiple steps:
Formation of 3,4-Dihydroquinoline: Begin with the synthesis of 3,4-dihydroquinoline from aniline derivatives via cyclization reactions.
Thiadiazole Ring Formation: Combine the synthesized quinoline with reagents that form the 1,3,4-thiadiazole ring, often using sulfur and nitrogen sources under controlled conditions.
Introduction of the Oxoethyl and Phenylacetamide Groups: The final stages involve the introduction of the oxoethylthio and phenylacetamide groups. These steps often utilize coupling reactions, such as those involving halides and amines, under specific catalysts and conditions to ensure the desired product is formed.
Industrial Production Methods: Scaling up the production to an industrial level requires optimization of each reaction step for yield and purity. This often involves:
Employing continuous flow reactors for better control over reaction parameters.
Using industrial catalysts and solvents to improve efficiency.
Implementing rigorous purification methods such as crystallization and chromatography to isolate the final product.
化学反应分析
Types of Reactions: N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-phenylacetamide can undergo various chemical reactions:
Oxidation: This compound can be oxidized, especially at the dihydroquinoline ring, leading to quinoline derivatives.
Reduction: Reduction reactions can target the thiadiazole ring, potentially altering its electronic properties and reactivity.
Substitution: Electrophilic or nucleophilic substitutions can occur at various positions, particularly at the phenyl and thiadiazole rings.
Oxidizing Agents: Permanganates or chromates are commonly used to oxidize the compound.
Reducing Agents: Hydrogenation catalysts like palladium on carbon are used for reduction.
Substitution Reagents: Halogens, nucleophiles (like amines or alcohols), and other electrophiles under catalyzed conditions.
Major Products: The major products depend on the specific reaction pathways:
Oxidation Products: Quinoline derivatives.
Reduction Products: Modified thiadiazole derivatives.
Substitution Products: Varied depending on the substituents, creating a range of functionalized derivatives.
科学研究应用
N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-phenylacetamide holds significant promise in various fields:
Chemistry: Used as a precursor for synthesizing complex organic molecules.
Biology: Investigated for its potential as a biochemical probe, given its ability to interact with various biological molecules.
Medicine: Explored for potential therapeutic applications due to its ability to interact with molecular targets in disease pathways.
Industry: Applied in the development of advanced materials, such as organic semiconductors and catalysts.
相似化合物的比较
Uniqueness and Similar Compounds: Compared to similar compounds, N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-phenylacetamide stands out due to its unique combination of structural elements:
Quinolines: Compounds like quinine and chloroquine share the quinoline backbone but differ in functional groups.
Thiadiazoles: Various thiadiazole derivatives are known, but the addition of the oxoethylthio group in this compound adds unique properties.
This comprehensive overview highlights the intriguing features and potential of this compound. Fascinating, right? What more would you like to delve into?
属性
IUPAC Name |
N-[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O2S2/c26-18(13-15-7-2-1-3-8-15)22-20-23-24-21(29-20)28-14-19(27)25-12-6-10-16-9-4-5-11-17(16)25/h1-5,7-9,11H,6,10,12-14H2,(H,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMTGUIWUAWJYEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CSC3=NN=C(S3)NC(=O)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{[5-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]methyl}furan-2-carboxamide](/img/structure/B2847223.png)



![2-{[6-(4-chlorobenzyl)-5-hydroxy-1,2,4-triazin-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B2847233.png)
![N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2847235.png)
![2-(4-Nitrophenoxy)ethyl 2-[3-(3-methylbutoxy)phenoxy]acetate](/img/structure/B2847236.png)
![2-((3-(4-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2847237.png)
![N-[3-Oxo-3-(3-propan-2-yl-2-azaspiro[3.5]nonan-2-yl)propyl]prop-2-enamide](/img/structure/B2847238.png)

![5-chloro-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-6-(oxolan-3-yloxy)pyridine-3-carboxamide](/img/structure/B2847241.png)


